molecular formula C10H11ClN2O2 B2675872 6-(2-Chloroacetyl)-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one CAS No. 2411220-08-9

6-(2-Chloroacetyl)-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one

Cat. No.: B2675872
CAS No.: 2411220-08-9
M. Wt: 226.66
InChI Key: XCSHWCCEQMMIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

!Retrosynthesis of Lidocaine


Molecular Structure Analysis

The molecular formula of 6-(2-Chloroacetyl)-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one is C₉H₈ClNO₂ . Its structure includes a chloroacetyl group attached to a tetrahydro-2,6-naphthyridin-1-one scaffold. The chlorine atom enhances its electrophilicity, making it suitable for various reactions .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. For instance, it can undergo Sn2 reactions with nucleophiles, leading to the formation of bonds. The synthesis of lidocaine (a local anesthetic) serves as an illustrative example, where the carbon-nitrogen bond is formed via an Sn2 reaction between diethyl amine and α-chloro amide .

Mechanism of Action

Lidocaine, a close relative of our compound, acts as a local anesthetic by blocking the influx of sodium ions across nerve cell membranes. This prevents depolarization and inhibits the sensation of pain. When injected into the spinal fluid, lidocaine numbs the entire lower body, as seen in epidurals during labor .

Safety and Hazards

  • Safety Precautions : Handle with care; avoid contact with skin, eyes, and inhalation. Follow safety guidelines .

Properties

IUPAC Name

6-(2-chloroacetyl)-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-5-9(14)13-4-2-8-7(6-13)1-3-12-10(8)15/h1,3H,2,4-6H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSHWCCEQMMIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.